Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate
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Overview
Description
Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate molecule is characterized by the presence of an amino group and an acetate ester functionally attached to a thiazole ring, which is substituted with a methyl group.
Synthesis Analysis
The synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, which are closely related to ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate, has been described using ethyl chloroacetate as an alkylating agent and NaH as a base in THF . The synthesis process involves the preparation of N-arylthiazole-2-amines followed by alkylation to yield the desired ethyl 2-[aryl(thiazol-2-yl)amino]acetates. The reaction conditions were optimized to achieve the best results.
Molecular Structure Analysis
The molecular structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, a compound similar to ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate, has been determined by X-ray crystallography. The molecule crystallizes in the monoclinic system and is stabilized by intra- and intermolecular hydrogen bonds . The non-planarity of the molecule and the presence of hydrogen bonding are significant features that could influence the reactivity and interactions of the compound.
Chemical Reactions Analysis
Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate can be expected to undergo various chemical reactions typical for thiazole derivatives. For instance, the amino group can participate in the formation of amides, Schiff bases, and other nitrogen-containing compounds. The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. The thiazole ring can engage in electrophilic substitution reactions due to the presence of the amino group, which is an electron-donating substituent.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate and related compounds have been studied using various spectroscopic techniques, including NMR, FT-IR, and FT-Raman . The thermal stability of these compounds has been evaluated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicating that they are stable above certain temperatures . Density functional theory (DFT) calculations have been used to support experimental results and to obtain quantum chemical parameters, which provide insights into the electronic properties of the molecule .
Scientific Research Applications
Enzyme Inhibition Studies
Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate, have been explored for their enzyme inhibition activities. These compounds, particularly 4e, demonstrated significant inhibition towards α-glucosidase, suggesting potential anti-diabetic applications (Babar et al., 2017).
Anti-Diabetic Agent Synthesis
A study synthesized novel bi-heterocycles with anti-diabetic potential, starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. These compounds showed promising in vitro inhibition of α-glucosidase enzyme, positioning them as valuable anti-diabetic agents (Abbasi et al., 2020).
Pharmacological Activities
Ethyl 2-[2-substituted-4-(thiophenyl)thiazolyl] acetates were synthesized and screened for various pharmacological activities, including anti-inflammatory, analgesic, and antioxidant activities. Some compounds showed efficacy comparable to standard drugs, indicating their potential therapeutic use (Attimarad et al., 2017).
Antiamoebic Activity and Cytotoxicity
Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates were synthesized and evaluated for their antiamoebic activity and cytotoxicity. Some compounds, particularly compound 4b, showed significant antiamoebic activity and lower cytotoxicity compared to standard treatments, suggesting their potential as safe and effective amoebicidal agents (Shirai et al., 2013).
Crystal Structure Analysis
The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined, providing insights into the molecular conformation and stabilization through intra- and inter-molecular hydrogen bonds. This structural understanding is crucial for its applications in drug design and development (DyaveGowda et al., 2002).
Safety And Hazards
The safety data sheet for a similar compound, 5-Acetyl-2-amino-4-methylthiazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
ethyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZIBLVBXQCOTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356749 |
Source
|
Record name | ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |
CAS RN |
78468-68-5 |
Source
|
Record name | ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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